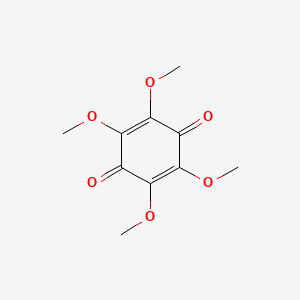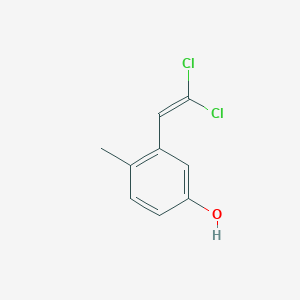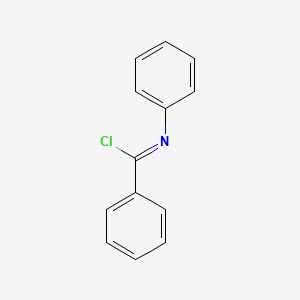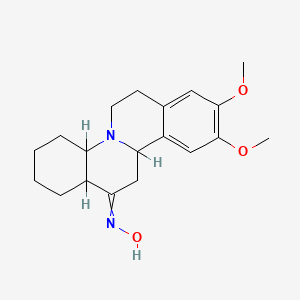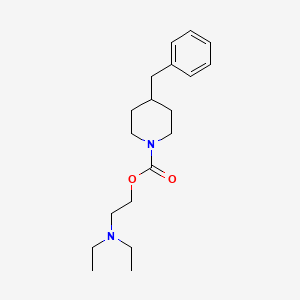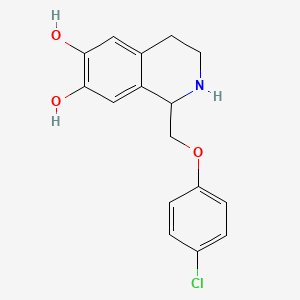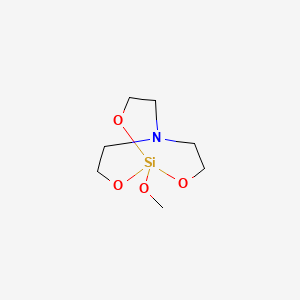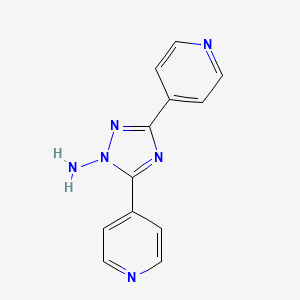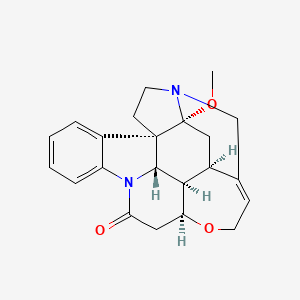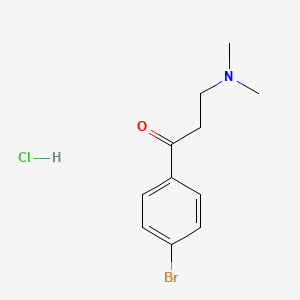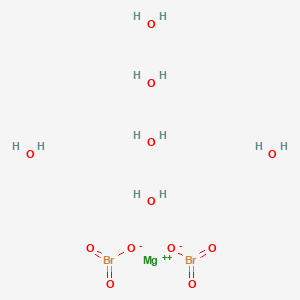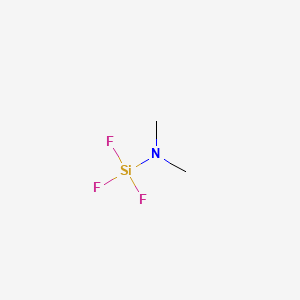
Silanamine, 1,1,1-trifluoro-N,N-dimethyl-
Overview
Description
Silanamine, 1,1,1-trifluoro-N,N-dimethyl-: is a chemical compound with the molecular formula C2H6F3NSi and a molecular weight of 129.1564 g/mol . This compound is characterized by the presence of a silicon atom bonded to a trifluoromethyl group and a dimethylamino group, making it a unique organosilicon compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- typically involves the reaction of trifluoromethylsilane with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction can be represented as follows:
CF3SiH3+(CH3)2NH→CF3Si(N(CH3)2)+H2
Industrial Production Methods: On an industrial scale, the production of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Silanamine, 1,1,1-trifluoro-N,N-dimethyl- can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, although such reactions are less common.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylsiloxane derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Chemistry: Silanamine, 1,1,1-trifluoro-N,N-dimethyl- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology and Medicine: In biological research, this compound is used to study the interactions of silicon-containing molecules with biological systems
Industry: Industrially, Silanamine, 1,1,1-trifluoro-N,N-dimethyl- is used in the production of specialty coatings, adhesives, and sealants. Its unique chemical properties make it valuable in the development of high-performance materials.
Mechanism of Action
The mechanism by which Silanamine, 1,1,1-trifluoro-N,N-dimethyl- exerts its effects involves the interaction of its silicon atom with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The dimethylamino group provides additional stability and reactivity, making it a versatile compound in both synthetic and industrial applications.
Comparison with Similar Compounds
Trimethylsilanamine: Similar in structure but lacks the trifluoromethyl group.
Trifluoromethylsilane: Contains the trifluoromethyl group but lacks the dimethylamino group.
Dimethylaminosilane: Contains the dimethylamino group but lacks the trifluoromethyl group.
Uniqueness: Silanamine, 1,1,1-trifluoro-N,N-dimethyl- is unique due to the presence of both the trifluoromethyl and dimethylamino groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N-methyl-N-trifluorosilylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6F3NSi/c1-6(2)7(3,4)5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVDYUPJXKVYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6F3NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230938 | |
| Record name | Silanamine, 1,1,1-trifluoro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
812-14-6 | |
| Record name | Silanamine, 1,1,1-trifluoro-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanamine, 1,1,1-trifluoro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


